Manganese arsenate
Description
Manganese arsenate is an inorganic compound formed by the combination of manganese (Mn) and arsenate (AsO₄³⁻). It typically exists in the form of Mn₃(AsO₄)₂ or related hydrated phases, depending on synthesis conditions and oxidation states. The compound is primarily encountered in environmental remediation contexts, where it precipitates as a stable byproduct during the treatment of arsenic-contaminated water or soil .
Properties
CAS No. |
7784-38-5 |
|---|---|
Molecular Formula |
AsHMnO4 |
Molecular Weight |
194.865 g/mol |
IUPAC Name |
hydrogen arsorate;manganese(2+) |
InChI |
InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |
InChI Key |
UGYZDRNYHSBEDB-UHFFFAOYSA-L |
SMILES |
O[As](=O)([O-])[O-].[Mn+2] |
Canonical SMILES |
O[As](=O)([O-])[O-].[Mn+2] |
Other CAS No. |
7784-38-5 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Scientific Research Applications
Environmental Remediation
Arsenic Removal from Water
Manganese arsenate plays a crucial role in the removal of arsenic from contaminated water sources. Manganese oxides, including this compound, are effective adsorbents for arsenic species due to their high surface area and reactivity.
Table 1: Comparison of Arsenic Removal Techniques
Case Study: Manganese Oxide-Based Adsorbents
Recent studies have highlighted the use of manganese oxide-based materials for arsenic removal from industrial wastewater. A core/shell structure combining nanoscale zero-valent iron (nZVI) with manganese oxide was shown to enhance arsenic adsorption significantly. This dual approach not only improved removal efficiency but also facilitated the regeneration of the adsorbent material .
Soil Remediation
Stabilization of Arsenic in Contaminated Soils
This compound can stabilize arsenic in soils, reducing its mobility and bioavailability. This stabilization is particularly beneficial in agricultural settings where soil contamination poses risks to crops and human health.
Table 2: Effectiveness of this compound in Soil Remediation
| Soil Condition | As Mobility Reduction (%) | Mechanism | References |
|---|---|---|---|
| Aerobic Conditions | 60-80 | Precipitation as stable minerals | |
| Anaerobic Conditions | 40-50 | Formation of insoluble complexes |
Case Study: Bioremediation Approaches
Research indicates that bioremediation techniques utilizing manganese oxides can effectively reduce arsenic levels in flooded soils. In these studies, the presence of biogenic manganese oxides enhanced the precipitation of arsenic as less toxic forms, thereby mitigating environmental impacts .
Material Science Applications
Synthesis of Advanced Materials
This compound has potential applications in synthesizing advanced materials, including catalysts and sensors. Its unique properties allow for the development of materials that can selectively adsorb or react with specific contaminants.
Table 3: Potential Applications of this compound in Material Science
Chemical Reactions Analysis
Table 1: Kinetic Parameters for As(III) Oxidation by δ-MnO₂
| Time Period (s) | Rate Constant (k, s⁻¹) | R² |
|---|---|---|
| 1–30 | 4.7 × 10⁻³ | 0.91 |
| 135–300 | 4.9 × 10⁻⁴ | 0.74 |
-
The reaction exhibits biphasic kinetics : rapid initial As(III) depletion (0.02 h⁻¹) slows due to Mn²⁺ adsorption and surface passivation .
-
Solubility : The solubility product () of MnHAsO₄·H₂O is pH-dependent, with precipitation favored at pH 5–7 .
Adsorption and Surface Complexation
As(V) and Mn²⁺ adsorb on birnessite during and after oxidation:
-
As(V) forms bidentate binuclear complexes on MnO₂ edge sites (Mn–As distance = 3.22 Å) .
-
Mn²⁺ occupies vacancy sites, inhibiting further As(III) oxidation and promoting passivation .
Table 2: EXAFS-Derived Coordination Environment
| Element | Coordination Shell | Distance (Å) | CN |
|---|---|---|---|
| As(V) | 2 Mn | 3.22 | 1.9 |
| Mn(II) | 6 O | 2.17 | 5.8 |
Environmental Implications
-
Arsenic Detoxification : Conversion of mobile As(III) to less toxic As(V) reduces groundwater contamination risks .
-
Passivation Effects : Mn²⁺ and As(V) adsorption on Mn oxides limits long-term reactivity, necessitating periodic regeneration in water treatment systems .
Key Research Findings
-
Poorly crystalline Mn oxides (e.g., δ-MnO₂) exhibit higher As(III) oxidation rates than well-crystallized phases .
-
Mn²⁺ conproportionation with Mn(IV) generates Mn(III) intermediates, altering reaction pathways .
-
Co-occurring ions (e.g., carbonate) inhibit Mn²⁺ oxidation, stabilizing dissolved arsenic .
This synthesis of reaction mechanisms, kinetics, and environmental behavior underscores manganese arsenate’s dual role as a contaminant sink and a catalyst in redox cycling. Future research should address scalability in remediation technologies and long-term stability of arsenic sequestration.
Comparison with Similar Compounds
Calcium Arsenate (Ca₃(AsO₄)₂)
- Stability : Calcium arsenate compounds (e.g., Ca₅(AsO₄)₃OH) are less stable than manganese arsenate. They decompose upon exposure to atmospheric CO₂, releasing soluble arsenic species .
- Applications : Historically used in pesticides, but their low long-term stability limits modern use. Precipitation with lime is cost-effective but ineffective for long-term arsenic confinement .
- Key Limitation : High solubility under ambient conditions, leading to arsenic remobilization .
Iron Arsenate (FeAsO₄)
- Stability : Iron arsenate forms via co-precipitation with iron oxides (e.g., ferrihydrite or schwertmannite). However, high arsenic concentrations degrade these phases, forming less stable iron hydroxy arsenates (FeOHAs) .
- Applications : Used in water treatment, but performance declines at As/Fe ratios >0.15 due to structural collapse .
- Comparison with Mn Arsenate : Manganese-doped iron oxides (e.g., MnₓFe₃₋ₓO₄) enhance arsenite oxidation and adsorption, outperforming pure iron arsenate in arsenic removal efficiency .
Yttrium–Manganese Binary Composite (Y₅Mn₆O₆(OH)₁₂(CO₃)₅·5H₂O)
- Adsorption Capacity: This composite exhibits superior arsenate adsorption (up to 95% removal at pH 6) compared to this compound. Its loose, nanoflake structure provides high surface area and binding sites .
- Stability : Retains structural integrity under varying pH and ionic conditions, unlike calcium or iron arsenates .
Schwertmannite and Ferrihydrite (Iron Oxides)
- Arsenic Retention : These minerals adsorb arsenate but degrade into unstable phases (e.g., FeOHAs) at high arsenic loads. Manganese oxides, in contrast, maintain stability while catalyzing As(III) oxidation .
- Synergy with Mn : Mn-doped iron oxides increase arsenic adsorption capacity by 30–50% compared to undoped phases .
Data Table: Comparative Analysis of Arsenate Compounds
Key Research Findings
- Oxidation Efficiency: Manganese oxides (e.g., MnO₂) oxidize As(III) to As(V) 2–3× faster than iron oxides, enabling efficient this compound precipitation .
- Environmental Interactions : In groundwater, bicarbonate enhances Mn retention but reduces As adsorption, highlighting the need for pH control in remediation systems .
- Toxicity Reduction : Mn-based systems reduce arsenic toxicity by converting As(III) to As(V), which is 10–100× less toxic .
Preparation Methods
Acidic Coprecipitation
In acidic media (pH 2–4), manganese(II) salts (e.g., MnCl₂, MnSO₄) react with arsenic acid (H₃AsO₄) to form hydrated manganese arsenate. The reaction follows:
$$
3\text{Mn}^{2+} + 2\text{H}3\text{AsO}4 \rightarrow \text{Mn}3(\text{AsO}4)_2 + 6\text{H}^+
$$
Key Parameters :
- Molar Ratio : Stoichiometric Mn:As = 3:2 ensures complete precipitation.
- Temperature : 60–80°C accelerates crystallization.
- Agitation : Vigorous stirring prevents colloidal aggregation.
Outcomes :
Alkaline Coprecipitation
At pH 7–9, manganese(II) hydroxide reacts with arsenate ions:
$$
3\text{Mn(OH)}2 + 2\text{AsO}4^{3-} \rightarrow \text{Mn}3(\text{AsO}4)_2 + 6\text{OH}^-
$$
Advantages :
Limitations :
Solid-State Synthesis via Thermal Decomposition
Oxide Precursor Method
Manganese(IV) oxide (MnO₂) and arsenic trioxide (As₂O₃) are heated at 400–600°C under inert atmosphere:
$$
3\text{MnO}2 + \text{As}2\text{O}3 + 3\text{O}2 \rightarrow \text{Mn}3(\text{AsO}4)_2
$$
Conditions :
Redox-Driven Synthesis
Arsenite (As(III)) is oxidized by MnO₂ in neutral aqueous media:
$$
3\text{MnO}2 + 2\text{H}3\text{AsO}3 \rightarrow \text{Mn}3(\text{AsO}4)2 + 3\text{H}_2\text{O}
$$
Mechanism :
- Adsorption of As(III) onto MnO₂ surfaces.
- Electron transfer from As(III) to Mn(IV), reducing Mn(IV) to Mn(II).
- Release of As(V) and Mn²⁺, followed by precipitation.
Kinetics :
Hydrothermal Synthesis
Autoclave Reactions
A sealed reactor containing MnCl₂, Na₂HAsO₄, and water is heated to 150–200°C for 24–72 hr.
Advantages :
Phase Analysis :
| Temperature (°C) | Phase Identified | Crystal Size (nm) |
|---|---|---|
| 150 | Amorphous | 20–50 |
| 180 | Hexagonal | 100–200 |
| 200 | Monoclinic | 500–2000 |
Electrochemical Deposition
Anodic Oxidation
A manganese anode is polarized in arsenic-rich electrolyte (pH 4–6):
$$
\text{Mn} \rightarrow \text{Mn}^{2+} + 2e^- \quad (\text{Anode})
$$
$$
3\text{Mn}^{2+} + 2\text{AsO}4^{3-} \rightarrow \text{Mn}3(\text{AsO}4)2 \quad (\text{Precipitation})
$$
Current Density : 10–50 mA/cm² optimizes deposition rate.
Film Properties :
Biogenic Synthesis Using Microbial Catalysts
Manganese-Oxidizing Bacteria
Pseudomonas putida strains oxidize Mn(II) to Mn(IV) oxides, which subsequently react with arsenic:
$$
\text{Mn}^{2+} \xrightarrow{\text{Bacterial}} \text{MnO}2 \xrightarrow{\text{As(III)}} \text{Mn}3(\text{AsO}4)2
$$
Efficiency :
Q & A
Q. What statistical methods are recommended for analyzing adsorption kinetics and isotherm data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
